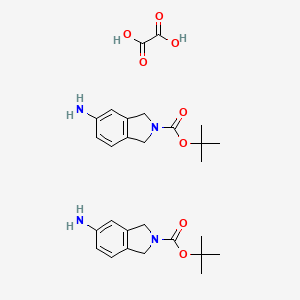

tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate(2:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

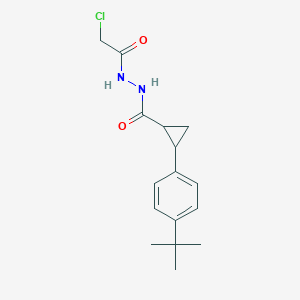

“tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate(2:1)” is a chemical compound with the CAS Number: 2061979-87-9. It has a molecular weight of 558.63 and its IUPAC name is tert-butyl 5-aminoisoindoline-2-carboxylate hemioxalate . It is a solid substance stored at room temperature under an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/2C13H18N2O2.C2H2O4/c21-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;3-1(4)2(5)6/h24-6H,7-8,14H2,1-3H3;(H,3,4)(H,5,6) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Stereoselective Hydroformylation

tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate has been explored in the context of highly stereoselective hydroformylation. This process is key in synthesizing homochiral amino acid derivatives, which have significant value in synthetic chemistry. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a related compound, has been hydroformylated to produce important intermediates for the synthesis of these amino acid derivatives (Kollár & Sándor, 1993).

Diels‐Alder Reaction

This chemical is also relevant in the preparation and Diels-Alder reaction of certain furan derivatives. For example, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been used in the synthesis of complex compounds through Diels-Alder reactions, showcasing the compound's utility in forming intricate molecular structures (Padwa, Brodney, & Lynch, 2003).

Synthesis of Chiral Auxiliaries

The compound has been instrumental in the synthesis and application of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These auxiliaries play a crucial role in asymmetric synthesis, which is fundamental in creating enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate derivatives have been synthesized and analyzed for their molecular structures. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was characterized through single-crystal X-ray diffraction analysis. This helps in understanding the molecular geometry and properties of such compounds (Moriguchi et al., 2014).

Tert-Butoxycarbonylation Reagents

The compound is associated with the development of tert-butoxycarbonylation reagents. These reagents, like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), are crucial in organic synthesis, particularly for protecting amino groups in peptide synthesis (Saito, Ouchi, & Takahata, 2006).

Synthesis of Unnatural Amino Acid Derivatives

It is used in the synthesis of novel amino acid derivatives, like triazolylalanine analogues, through click chemistry. This approach is fundamental in expanding the toolkit for modifying peptides and proteins for various applications (Patil & Luzzio, 2017).

Synthesis of Marine Drug Intermediates

tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate is relevant in synthesizing intermediates for potent marine drugs. For instance, its derivatives have been used in synthesizing key intermediates for antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H18N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;3-1(4)2(5)6/h2*4-6H,7-8,14H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMHMDMEUPZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474603.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2474604.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2474606.png)

![8-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2474608.png)

![4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2474615.png)

![4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2474617.png)

![Tert-butyl N-[2-(2-methoxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2474624.png)

![1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2474625.png)